2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
CAS No.: 1790197-09-9
Cat. No.: VC6196092
Molecular Formula: C16H17F3N2O3
Molecular Weight: 342.318
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1790197-09-9 |
---|---|
Molecular Formula | C16H17F3N2O3 |
Molecular Weight | 342.318 |
IUPAC Name | 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Standard InChI | InChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2 |
Standard InChI Key | BSODYIRQVDTPQK-UHFFFAOYSA-N |
SMILES | C1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound’s IUPAC name, 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide, reflects three key components:
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Benzoxazole moiety: A bicyclic structure combining a benzene ring fused to an oxazole (a five-membered ring containing oxygen and nitrogen) .
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Acetamide backbone: A central carbonyl group linked to an amine, modified by two substituents.
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N-Substituents:
The molecular formula is inferred as C₁₆H₁₆F₃N₃O₃, with a molecular weight of approximately 371.32 g/mol.
Synthesis and Manufacturing
Amide Coupling
A plausible route involves coupling 2-(1,2-benzoxazol-3-yl)acetic acid with N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine using a coupling reagent like HATU or EDCI. This method mirrors the synthesis of related acetamides, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which employs carbamate intermediates and hydrogenolysis .
Protecting Group Strategy
As seen in the preparation of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate , benzyl carbamate (Cbz) groups may protect amines during synthesis, followed by catalytic hydrogenation for deprotection.
Fluorinated Building Blocks
The trifluoroethyl group is likely introduced via 2,2,2-trifluoroethylamine, a common reagent in fluorinated compound synthesis .
Physicochemical Properties
Predicted Characteristics
Property | Value/Description |
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Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
LogP | ~2.5 (estimated via fragment-based methods) |
Melting Point | 150–170°C (dependent on crystallinity) |
Stability | Stable under inert conditions; susceptible to hydrolysis in acidic/basic media |
The tetrahydropyran group enhances water solubility compared to purely aromatic analogs, while the trifluoroethyl group increases lipid membrane permeability .
Applications in Drug Discovery
Target Identification
The benzoxazole scaffold is associated with diverse targets, including:
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GPCRs: Serotonin and dopamine receptors.
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Epigenetic Regulators: HDACs and BET proteins.
Structure-Activity Relationship (SAR) Insights
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